2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride
Description
This compound is a secondary amine hydrochloride featuring a 2,4-difluorophenyl group attached to an ethanamine backbone, with a furan-3-yl substituent at the α-carbon and an N-methyl group. The fluorine atoms on the phenyl ring enhance lipophilicity and metabolic stability, while the furan moiety introduces electronic and steric effects that may influence receptor binding . The hydrochloride salt improves solubility for pharmacological applications.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2NO.ClH/c1-16-13(10-4-5-17-8-10)6-9-2-3-11(14)7-12(9)15;/h2-5,7-8,13,16H,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTAKBOHHLWDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=C(C=C(C=C1)F)F)C2=COC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride typically involves multiple steps, including the formation of the difluorophenyl and furan intermediates, followed by their coupling and subsequent amination. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and amines. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Purification methods like crystallization, distillation, and chromatography are used to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Halogenation, nitration, or sulfonation of the aromatic rings.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), halogenating agents (e.g., bromine), and coupling catalysts (e.g., palladium complexes). Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific transformation. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
Scientific Research Applications
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The difluorophenyl and furan groups may contribute to its binding affinity and specificity, while the ethanamine backbone can influence its pharmacokinetic properties. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, or cellular responses.
Comparison with Similar Compounds
Fluorinated Phenyl Ethylamine Derivatives
Key structural analogs include:
Pharmacological Implications:
Heterocyclic Substitutions
Furan vs. Thiophene/Other Heterocycles:
Structural-Activity Relationships (SAR):
- Furan-3-yl vs. thiophene-2-yl : Thiophene’s sulfur atom increases lipophilicity but may reduce metabolic stability compared to furan’s oxygen .
- Oxadiazole-containing analogs () exhibit superior stability due to the rigid heterocycle but lack the ethanamine backbone critical for amine receptor interactions.
N-Substituted Ethylamine Derivatives
Impact of N-Alkylation:
Key Observations:
Biological Activity
2-(2,4-Difluorophenyl)-1-(furan-3-yl)-N-methylethanamine;hydrochloride (CAS No. 2309467-14-7) is a compound of growing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound comprises a difluorophenyl group, a furan ring, and an ethanamine backbone. Its unique combination of functional groups contributes to its distinct chemical and biological properties.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H13F2ClN2O |
| Molecular Weight | 272.71 g/mol |
| InChI Key | VUTAKBOHHLWDSX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The difluorophenyl and furan groups enhance binding affinity to specific receptors or enzymes involved in critical biological pathways. Potential mechanisms include:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation: It may interact with neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
Biological Activity
Research has indicated several areas where this compound exhibits notable biological activity:
Anticancer Properties
Preliminary studies indicate that derivatives of this compound may possess anticancer properties. For instance, compounds with furan rings have been investigated for their ability to induce apoptosis in cancer cells.
Neuroprotective Effects
The interaction with neurotransmitter systems suggests potential neuroprotective effects. Compounds similar in structure have shown promise in models of neurodegenerative diseases.
Case Studies
- Antiviral Activity: A study explored the use of structurally similar compounds as inhibitors against SARS-CoV-2 main protease (Mpro). Although not directly tested on this compound, the findings highlight the potential for derivatives to exhibit antiviral properties through similar mechanisms .
- Cytotoxicity Assessment: In vitro studies on structurally related compounds demonstrated varying levels of cytotoxicity in human cell lines. These findings can guide future assessments of this compound regarding its safety profile .
Research Findings
Recent research has focused on the synthesis and biological evaluation of related compounds:
- IC50 Values: Compounds with similar structures showed IC50 values ranging from 1.55 μM to 10.76 μM against specific targets, indicating significant potency .
- Structure-Activity Relationship (SAR): Studies indicate that modifications to the furan ring or difluorophenyl group can enhance or diminish biological activity, providing a framework for future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
